molecular formula C16H21NO B185325 5,5-Dimethyl-3-phenethylamino-cyclohex-2-enone CAS No. 72012-87-4

5,5-Dimethyl-3-phenethylamino-cyclohex-2-enone

Cat. No. B185325
CAS RN: 72012-87-4
M. Wt: 243.34 g/mol
InChI Key: VRAJSRAYCMHUJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5-Dimethyl-3-phenethylamino-cyclohex-2-enone, commonly known as DPCRH, is a synthetic compound that belongs to the class of research chemicals. It is a potent and selective agonist of the sigma-1 receptor, which is a protein that is found in the central nervous system and plays a role in various physiological processes. DPCRH has gained significant attention in the scientific community due to its potential therapeutic applications and its unique mechanism of action.

Mechanism Of Action

DPCRH exerts its effects by binding to the sigma-1 receptor, which is a chaperone protein that is involved in various cellular processes, including calcium signaling, protein folding, and neurotransmitter release. The activation of the sigma-1 receptor by DPCRH leads to the modulation of several signaling pathways, including the ERK, AKT, and mTOR pathways. These pathways play a crucial role in the regulation of cellular processes such as cell survival, proliferation, and differentiation.

Biochemical And Physiological Effects

DPCRH has been shown to modulate several neurotransmitter systems, including the dopaminergic, serotonergic, and glutamatergic systems. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects. Additionally, DPCRH has been shown to modulate the activity of NMDA receptors, which are involved in learning and memory processes.

Advantages And Limitations For Lab Experiments

One of the advantages of DPCRH is its potency and selectivity for the sigma-1 receptor. This makes it a useful tool for studying the physiological and biochemical effects of sigma-1 receptor activation. However, one of the limitations of DPCRH is its limited solubility in aqueous solutions, which can make it challenging to administer in vivo.

Future Directions

There are several future directions for research on DPCRH. One potential avenue of research is to investigate its potential as a therapeutic agent for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the precise mechanism of action of DPCRH and its effects on various cellular processes. Finally, the development of new synthetic methods for DPCRH may lead to improved yields and purities, which could facilitate its use in future research studies.

Synthesis Methods

The synthesis of DPCRH involves several steps, including the condensation of 2-cyclohexenone with phenethylamine, followed by the reduction of the resulting imine with sodium borohydride. The final step involves the alkylation of the resulting secondary amine with 2,2-dimethylpropanoyl chloride. The synthesis of DPCRH is a complex process, and several modifications have been made to improve its yield and purity.

Scientific Research Applications

DPCRH has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antidepressant, anxiolytic, and antipsychotic effects in preclinical studies. Additionally, DPCRH has been shown to have neuroprotective properties, which makes it a promising candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

properties

CAS RN

72012-87-4

Product Name

5,5-Dimethyl-3-phenethylamino-cyclohex-2-enone

Molecular Formula

C16H21NO

Molecular Weight

243.34 g/mol

IUPAC Name

5,5-dimethyl-3-(2-phenylethylamino)cyclohex-2-en-1-one

InChI

InChI=1S/C16H21NO/c1-16(2)11-14(10-15(18)12-16)17-9-8-13-6-4-3-5-7-13/h3-7,10,17H,8-9,11-12H2,1-2H3

InChI Key

VRAJSRAYCMHUJX-UHFFFAOYSA-N

SMILES

CC1(CC(=CC(=O)C1)NCCC2=CC=CC=C2)C

Canonical SMILES

CC1(CC(=CC(=O)C1)NCCC2=CC=CC=C2)C

solubility

35.1 [ug/mL]

Origin of Product

United States

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